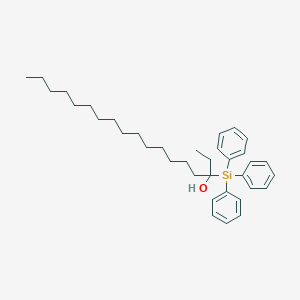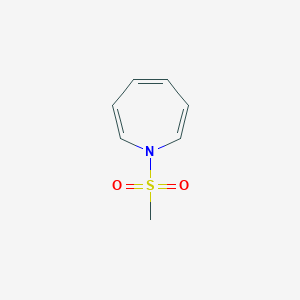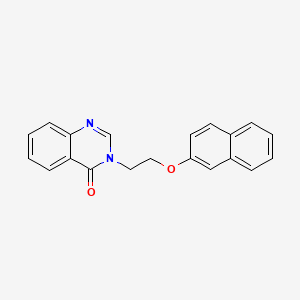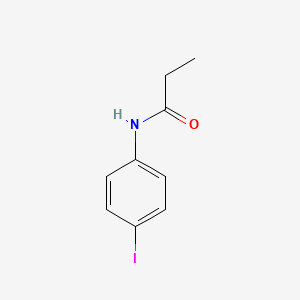
3-(Triphenylsilyl)-3-octadecanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Triphenylsilyl)-3-octadecanol is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to an octadecanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylsilyl)-3-octadecanol typically involves the reaction of triphenylsilanol with an appropriate octadecanol derivative. One common method is the silylation of octadecanol using triphenylsilanol in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Triphenylsilyl)-3-octadecanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while reduction may produce an alkane.
Wissenschaftliche Forschungsanwendungen
3-(Triphenylsilyl)-3-octadecanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other silicon-containing compounds.
Biology: The compound may be used in the study of biological systems where silicon-containing molecules play a role.
Industry: Used in the production of specialty materials, including coatings and adhesives, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 3-(Triphenylsilyl)-3-octadecanol involves its interaction with various molecular targets. The triphenylsilyl group can stabilize reactive intermediates, making it useful in catalysis and other chemical processes. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Triphenylsilanol: Ähnlich in der Struktur, aber ohne das Octadecanol-Rückgrat.
Triphenylsilan: Enthält eine Triphenylsilylgruppe, aber ohne die Hydroxylfunktion.
Octadecanol: Ein einfacher langkettiger Alkohol ohne die Triphenylsilylgruppe.
Einzigartigkeit
3-(Triphenylsilyl)-3-Octadecanol ist einzigartig aufgrund der Kombination der Triphenylsilylgruppe und des langkettigen Octadecanol-Rückgrats. Diese Kombination verleiht besondere chemische Eigenschaften wie erhöhte Stabilität und Löslichkeit in organischen Lösungsmitteln, was sie in verschiedenen Anwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C36H52OSi |
|---|---|
Molekulargewicht |
528.9 g/mol |
IUPAC-Name |
3-triphenylsilyloctadecan-3-ol |
InChI |
InChI=1S/C36H52OSi/c1-3-5-6-7-8-9-10-11-12-13-14-15-25-32-36(37,4-2)38(33-26-19-16-20-27-33,34-28-21-17-22-29-34)35-30-23-18-24-31-35/h16-24,26-31,37H,3-15,25,32H2,1-2H3 |
InChI-Schlüssel |
JETQITUBPKDAHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CC)(O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)








![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)




